molecular formula C7H10N2O B15320273 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde

2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B15320273
M. Wt: 138.17 g/mol
InChI Key: FEQFHOMQPJYJCL-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with acetaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

    Reduction: 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,5-dimethyl-1H-pyrazol-3-yl)acetaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.

    2-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: The aldehyde group is reduced to an alcohol.

    2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid: The aldehyde group is oxidized to a carboxylic acid.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-8-9(6)2/h4-5H,3H2,1-2H3

InChI Key

FEQFHOMQPJYJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CC=O

Origin of Product

United States

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